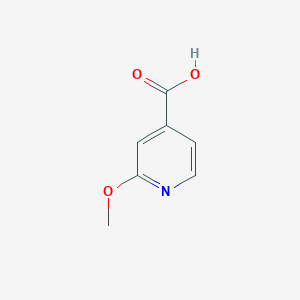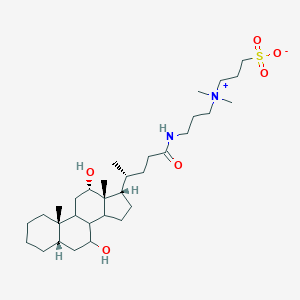
Dchaps
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dchaps, also known as 2,5-dichloro hydroquinone ascorbate, is a synthetic compound that has gained attention in scientific research due to its potential as an antioxidant and anti-inflammatory agent.
Wirkmechanismus
Dchaps exerts its antioxidant and anti-inflammatory effects through several mechanisms. It has been shown to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. Additionally, Dchaps has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemische Und Physiologische Effekte
Dchaps has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, Dchaps has been shown to improve mitochondrial function and reduce oxidative damage to DNA and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dchaps in lab experiments is its stability. Unlike other antioxidants, such as ascorbic acid, Dchaps is not easily oxidized and can remain stable for extended periods of time. Additionally, Dchaps has low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of using Dchaps is its relatively high cost compared to other antioxidants.
Zukünftige Richtungen
There are several future directions for research on Dchaps. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of Dchaps in human trials. Finally, the development of novel formulations and delivery methods for Dchaps may enhance its therapeutic potential.
In conclusion, Dchaps is a synthetic compound that has shown promise as an antioxidant and anti-inflammatory agent. Its stability and low toxicity make it a useful tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
Dchaps is synthesized through the reaction between Dchaps hydroquinone and ascorbic acid. The reaction is carried out in the presence of a catalyst, typically a strong acid such as sulfuric acid. The resulting product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
Dchaps has been studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to have protective effects against oxidative stress and inflammation in various cell and animal models. Additionally, Dchaps has been investigated for its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
106679-03-2 |
|---|---|
Produktname |
Dchaps |
Molekularformel |
C32H58N2O6S |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
3-[3-[[(4R)-4-[(5S,7R,10S,12S,13R,17S)-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propyl-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C32H58N2O6S/c1-22(11-14-29(37)33-16-8-17-34(4,5)18-9-19-41(38,39)40)24-12-13-25-30-26(21-28(36)32(24,25)3)31(2)15-7-6-10-23(31)20-27(30)35/h22-28,30,35-36H,6-21H2,1-5H3,(H-,33,37,38,39,40)/t22-,23+,24+,25?,26?,27-,28+,30?,31+,32-/m1/s1 |
InChI-Schlüssel |
ZQDSFVARABYERY-HJSAWXBPSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])[C@@H]1CCC2[C@@]1([C@H](CC3C2[C@@H](C[C@H]4[C@@]3(CCCC4)C)O)O)C |
SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCCC4)C)O)O)C |
Synonyme |
3-((3-deoxycholamidopropyl)dimethylammonio)-1-propane DCHAPS DCHAPS sulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)

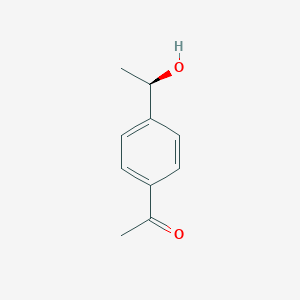
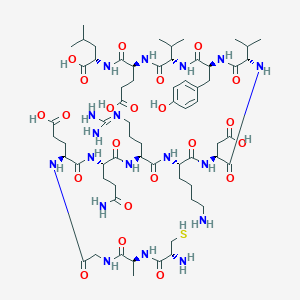

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)
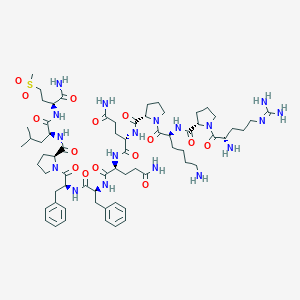


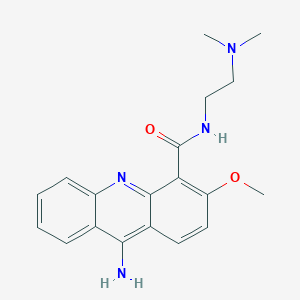

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)
